2-Nonadecanol
Overview
Description
2-Nonadecanol, also known as n-nonadecanol, is a long-chain alcohol that belongs to the family of fatty alcohols. It is a white, waxy solid with a melting point of 60-62°C and a boiling point of 344°C. 2-Nonadecanol is commonly used in the production of surfactants, lubricants, and cosmetics due to its emulsifying and moisturizing properties. In recent years, 2-Nonadecanol has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Vapor Pressures and Vaporization Enthalpies
- Study : A study by Albinsaad et al. (2021) discusses the vapor pressures and vaporization enthalpies of 1-nonadecanol, along with other substances like isophytol and phytol. This research is significant for understanding the physical properties of 1-nonadecanol, which is structurally similar to 2-nonadecanol, and its applications in fragrance formulations and as an intermediate in vitamin synthesis. (Albinsaad, Scott, & Chickos, 2021).
Freezing of Water and Aqueous NaCl Droplets
- Study : Knopf and Forrester (2011) explored the freezing of water and aqueous NaCl droplets coated by 1-nonadecanol monolayers. This study provides insights into the effects of 1-nonadecanol on ice nucleation and freezing temperatures, relevant for understanding how similar alcohols like 2-nonadecanol may influence such processes. (Knopf & Forrester, 2011).
Polymorphism of N-Alkanols
- Study : Ventolà et al. (2002) investigated the polymorphism of various n-alkanols, including 1-nonadecanol. This research is crucial for understanding the different physical forms that such alcohols can take, which may have implications for 2-nonadecanol in scientific applications, particularly in material science and pharmaceutical formulations. (Ventolà et al., 2002).
Heterogeneous Ice Nucleation Rate Coefficient
- Study : Zobrist et al. (2007) conducted research on the heterogeneous ice nucleation rate coefficient of water droplets coated with a monolayer of 1-nonadecanol. This study is relevant for understanding the role of alcohols like 2-nonadecanol in atmospheric processes and cloud formation. (Zobrist, Koop, Luo, Marcolli, & Peter, 2007).
Polymer Precursors from Natural Oils
- Study : Furst et al. (2012) explored the production of polymer precursors like dimethyl 1,19-nonadecanedioate from natural oils using a catalytic process. This research indicates potential uses of similar compounds to 2-nonadecanol in the development of polymers and biodegradable materials. (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
properties
IUPAC Name |
nonadecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYWIOWTBOREMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880761 | |
Record name | 2-nonadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonadecanol | |
CAS RN |
26533-36-8 | |
Record name | 2-Nonadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26533-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nonadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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